![molecular formula C14H28N2O3 B1437113 N-((2-Hydroxyethyl)glycyl)decanamide CAS No. 139361-84-5](/img/structure/B1437113.png)
N-((2-Hydroxyethyl)glycyl)decanamide
Overview
Description
N-((2-Hydroxyethyl)glycyl)decanamide is a synthetic compound composed of an amide group, decanoic acid, glycine, and 2-hydroxyethyl. It is known for its diverse properties and is used extensively in scientific experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((2-Hydroxyethyl)glycyl)decanamide can be synthesized through a series of chemical reactions involving the condensation of decanoic acid with glycine, followed by the addition of 2-hydroxyethylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-((2-Hydroxyethyl)glycyl)decanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted amides.
Scientific Research Applications
Definition and Chemical Properties
N-((2-Hydroxyethyl)glycyl)decanamide is an amide derived from decanoic acid, glycine, and 2-hydroxyethylamine. Its molecular formula is with a molecular weight of approximately 259.385 g/mol. The compound features a hydrophilic hydroxyl group and a hydrophobic decanoyl chain, which allows it to interact favorably with both aqueous and lipid environments .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of decanoic acid with glycine and 2-hydroxyethylamine under controlled conditions to form an amide bond. The reaction can be represented as follows:Purification methods such as recrystallization are employed to enhance the yield and purity of the final product. Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the structure and composition of the compound .
Scientific Research Applications
This compound has been explored for various applications across multiple scientific domains:
Organic Chemistry
- Intermediate in Synthesis : Used as an intermediate in organic synthesis for producing other complex molecules.
- Manufacture of Resins : Employed in the production of resins and elastomers due to its favorable chemical properties .
Biological Research
- Cell Signaling Studies : Investigated for its role in cell signaling pathways, potentially influencing cellular processes such as proliferation and differentiation.
- Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications .
Pharmaceutical Applications
- Drug Delivery Systems : Its amphiphilic nature allows it to enhance drug solubility and penetration through biological membranes, making it suitable for use in controlled drug release formulations .
- Potential Therapeutic Agent : Research is ongoing into its efficacy as a therapeutic agent in various medical conditions.
Industrial Uses
- Surfactants and Emulsifiers : Utilized in the formulation of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water .
Biological Properties
The biological properties of this compound have been a focal point of research. It has shown potential for:
- Modulating membrane fluidity and permeability.
- Interacting with proteins, which could affect enzymatic activities or receptor binding.
- Exhibiting low toxicity levels, making it safe for laboratory use under appropriate handling protocols .
Current State of Research
Research on this compound is ongoing, particularly in the areas of materials science and drug delivery systems. Studies are being conducted to explore its potential applications in biomedical fields, including tissue engineering and targeted therapy .
Limitations and Future Directions
Despite its promising applications, further research is needed to fully elucidate the biological mechanisms underlying this compound's effects. Future studies could focus on:
Mechanism of Action
The mechanism of action of N-((2-Hydroxyethyl)glycyl)decanamide involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-((2-Hydroxyethyl)glycyl)octanamide
- N-((2-Hydroxyethyl)glycyl)hexanamide
- N-((2-Hydroxyethyl)glycyl)dodecanamide
Uniqueness
N-((2-Hydroxyethyl)glycyl)decanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities compared to its analogs .
Biological Activity
N-((2-Hydroxyethyl)glycyl)decanamide, a derivative of decanamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and biochemistry. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
- Chemical Formula : CHNO
- Molecular Weight : 213.34 g/mol
- IUPAC Name : N-(2-hydroxyethyl)-decanamide
The compound features a decanamide backbone with a hydroxyethyl group and a glycine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of decanoyl chloride with glycine ethyl ester or similar precursors. The process is characterized by the formation of amide bonds through standard peptide coupling techniques.
Anticonvulsant Activity
A significant study evaluated the anticonvulsant properties of various N-(2-hydroxyethyl)amide derivatives, including this compound. The study utilized the maximal electroshock (MES) test to assess efficacy. The results indicated that certain derivatives exhibited notable anticonvulsant activity with lower toxicity compared to established antiepileptic drugs like valproate:
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
This compound | 22.0 | 599.8 | 27.5 |
Valproate | 23.3 | >1000 | >42.9 |
This data suggests that this compound may have a favorable therapeutic window, indicating its potential as an anticonvulsant agent .
Neurotoxicity Assessment
In addition to anticonvulsant effects, neurotoxicity was assessed using the rotarod test, which measures motor coordination and balance. The results indicated that this compound exhibited lower neurotoxic effects compared to other compounds tested, reinforcing its potential safety profile for therapeutic use .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows for interaction with neurotransmitter systems, particularly those involved in seizure activity and neuronal excitability.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neurodegenerative Diseases : Research indicates that compounds similar to this compound may have neuroprotective effects against oxidative stress and inflammation in models of neurodegeneration.
- Pain Management : Preliminary studies suggest that amide derivatives can modulate pain pathways, offering potential applications in pain management therapies.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting a role in inflammatory disease management.
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDGVIIHAOFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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